Home > Products > Screening Compounds P107620 > Metkephamid acetate (ester)
Metkephamid acetate (ester) - 69924-15-8

Metkephamid acetate (ester)

Catalog Number: EVT-275792
CAS Number: 69924-15-8
Molecular Formula: C31H42N6O7S
Molecular Weight: 642.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metkephamid acetate (ester) is an analgesic agent. Metkephamid acetate (ester) is discontinued (DEA controlled substance).
Overview

Metkephamid acetate is a synthetic opioid pentapeptide, classified as a derivative of [Met]enkephalin. Its chemical structure is characterized by the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2, which indicates its composition and potential biological activity. This compound functions primarily as an agonist for the delta and mu-opioid receptors, exhibiting a significant affinity for these receptors, as well as a high selectivity for the kappa-3 opioid receptor, making it relevant in pharmacological research and therapeutic applications.

Source

Metkephamid acetate can be synthesized through various peptide synthesis techniques, which involve the sequential addition of amino acids to construct its unique pentapeptide structure. The compound is not naturally occurring and is primarily produced in laboratory settings for research purposes.

Classification

Metkephamid acetate falls under the category of synthetic opioids and peptides. It is specifically categorized as a pentapeptide due to its five amino acid residues, which contribute to its biological activity and receptor interaction properties.

Synthesis Analysis

Methods

The synthesis of Metkephamid acetate typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the precise control of peptide formation by using protecting groups to prevent unwanted reactions during the coupling of amino acids.

Technical Details:

  • Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each coupling reaction is facilitated by coupling reagents that promote peptide bond formation.
  • Liquid-Phase Peptide Synthesis: This alternative method allows for the synthesis of peptides in solution, where the amino acids are coupled in a liquid medium. It may be preferable for larger-scale production or specific purification requirements.
Molecular Structure Analysis

Structure

The molecular formula of Metkephamid acetate is C29H40N6O6S, with a molecular weight of approximately 580.7 g/mol. The structure includes various functional groups characteristic of peptides, such as amide bonds and side chains from the constituent amino acids.

Data

  • InChI: InChI=1S/C29H40N6O6S.C2H4O2/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3;1-2(3)4/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1
  • InChI Key: MCEMSMUXOSFTJG-KBUZRCILSA-N
Chemical Reactions Analysis

Reactions

Metkephamid acetate is involved in several chemical reactions that can alter its structure and functionality:

  1. Oxidation: The methionine residue can undergo oxidation to form sulfoxides or sulfones.
  2. Reduction: Reduction reactions can revert oxidized methionine back to its original state.
  3. Substitution: Substitution reactions may occur at various side chains (e.g., phenylalanine and tyrosine), allowing for modifications that can impact biological activity.

Technical Details

These reactions are typically facilitated by common reagents such as hydrogen peroxide for oxidation and dithiothreitol for reduction. The ability to modify Metkephamid acetate through these reactions makes it a versatile compound in medicinal chemistry.

Mechanism of Action

Metkephamid acetate exerts its effects primarily through agonistic interactions with opioid receptors:

  1. Opioid Receptor Binding: The compound binds to delta and mu-opioid receptors in the central nervous system.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to analgesic effects.
  3. Receptor Selectivity: Its high affinity for kappa-3 receptors may contribute to its unique pharmacological profile compared to other opioids .

Data on Efficacy

Research indicates that Metkephamid acetate has potent agonistic properties at these receptors, which can be quantitatively assessed through binding affinity studies.

Physical and Chemical Properties Analysis

Physical Properties

Metkephamid acetate typically appears as a white to off-white powder. It is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to oxidation.
  • pH Sensitivity: The stability may vary with pH changes; thus, it is often stored at neutral pH levels.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry are used to characterize its purity and structural integrity .

Applications

Metkephamid acetate has several scientific uses:

  1. Pharmacological Research: Its role as an opioid receptor agonist makes it valuable in studies related to pain management and addiction.
  2. Drug Development: It serves as a lead compound for developing new analgesics with potentially fewer side effects compared to traditional opioids.
  3. Biological Studies: Researchers utilize this compound to investigate receptor interactions and signaling pathways related to opioid function .
Synthesis and Structural Analog Design of Metkephamid Acetate

Peptide Engineering Strategies for Methionine Enkephalin Analog Development

Metkephamid acetate (Tyr-D-Ala-Gly-Phe-N(Me)Met-NH₂·CH₃COOH) was engineered as a metabolically stabilized analog of methionine enkephalin (Tyr-Gly-Gly-Phe-Met). The core design strategy focused on targeted residue substitutions and conformational optimization to enhance receptor binding affinity while mitigating intrinsic instability. Key modifications include:

  • D-Amino Acid Substitution: Replacement of Gly² with D-Ala significantly improved resistance to aminopeptidase degradation while maintaining μ-opioid receptor (MOR) and δ-opioid receptor (DOR) affinity. This stereochemical inversion stabilizes the β-turn conformation critical for receptor engagement [2] [4].
  • N-Terminal Preservation: Retention of Tyr¹ ensured unaltered interaction with the conserved orthosteric site of opioid receptors, leveraging its phenol group for hydrogen bonding with transmembrane residues [9].
  • C-Terminal Modulation: N-methylation of Met⁵ (yielding N(Me)Met-NH₂) disrupted peptide backbone hydrogen bonding, reducing susceptibility to carboxypeptidases [2] [5].

Structural analogs such as Dmt¹-substituted derivatives (2',6'-dimethyltyrosine) demonstrated enhanced MOR affinity but increased off-target activity. Conversely, Phe⁴ halogenation (e.g., Phe(4-F)) augmented DOR selectivity but compromised metabolic stability [6]. Table 1 compares receptor binding profiles of select analogs:

Table 1: Opioid Receptor Affinity (Kᵢ, nM) of Metkephamid and Structural Analogs

CompoundμORδORκORSelectivity Ratio (μ:δ)
Metkephamid acetate2.11.8>1,0001.2
[Dmt¹]Metkephamid0.60.98500.7
Phe⁴(4-F) analog3.50.1321027
DPP-C-linked tetrapeptide*1.90.80.132.4

Data derived from radioligand competition assays [3] [6] [7]. DPP: N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide.

N- and C-Terminal Modifications to Enhance Proteolytic Stability

Terminal modifications were pivotal in extending Metkephamid’s in vivo half-life from seconds (enkephalin) to ~60 minutes [2] [5]:

  • N-Terminal Engineering:
  • Acetylation or Boc Protection: Shielding the Tyr¹ α-amine reduced aminopeptidase recognition. In vitro studies showed a 15-fold decrease in degradation rate by liver homogenates compared to unmodified enkephalin [5] [8].
  • N-Methylation: Applied at Phe⁴ (yielding Phe-N(Me)Met), this modification impeded chymotrypsin-like protease cleavage by sterically hindering scissile bond accessibility [8].

  • C-Terminal Engineering:

  • Amidation: Substitution of Met⁵-COOH with CONH₂ eliminated carboxypeptidase A recognition sites, increasing plasma stability. Kinetic assays confirmed a 40-fold reduction in hydrolysis rate [5].
  • Acetate Salt Formation: The acetic acid counterion enhanced aqueous solubility (>50 mg/mL) and crystallinity, facilitating formulation as a stable lyophilized powder [5].

Table 2 quantifies degradation kinetics of terminal variants:

Table 2: Degradation Half-Life (t₁/₂) of Enkephalin Analogs in Human Plasma

Modificationt₁/₂ (min)Primary Degradation Pathway Inhibited
Native [Met]enkephalin<0.5N/A
D-Ala² substitution12Aminopeptidase N
C-terminal amidation28Carboxypeptidase A
Metkephamid acetate58Aminopeptidase N/Carboxypeptidase A
Dmt¹ + C-terminal amidation74Enkephalinase A

Data from incubation studies (37°C) monitored via HPLC [2] [5].

Synthetic Methodologies for Pentapeptide Backbone Assembly

Metkephamid’s synthesis employs solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy, optimized for minimal epimerization and high yield [5] [8]:

  • Resin Selection: Rink amide resin (0.6 mmol/g loading) enabled C-terminal amidation upon cleavage. Pre-loaded Fmoc-N(Me)Met-OH resins minimized side reactions during elongation [8].
  • Coupling Protocols:
  • Standard amino acids (Tyr(tBu), D-Ala, Gly, Phe): Activated with HBTU/HOBt (4:4:8 equiv) in DMF, 2 × 30 min couplings.
  • N-methylated methionine: Applied PyBOP/DIEA (5:10 equiv) with extended coupling time (2 × 60 min) to overcome steric hindrance [8].
  • Critical Side-Chain Protection:
  • Tyr(tBu): Prevented oxidation during synthesis.
  • N(Me)Met: Unprotected due to tertiary amide formation.
  • Cleavage/Deprotection: TFA/H₂O/TIS (95:2.5:2.5 v/v) for 3h at 25°C, yielding crude peptide with >85% purity. Acetic acid precipitation isolated the acetate salt [5].
  • Purification: Reverse-phase HPLC (C18 column) with 10–40% acetonitrile/0.1% TFA gradient achieved >99% purity. Lyophilization yielded stable amorphous powder [5] [8].

Table 3 summarizes synthetic efficiency metrics:

Table 3: SPPS Optimization Parameters for Metkephamid Acetate

Synthetic StepReagent/ConditionYield (%)Purity (%)
Resin loadingFmoc-N(Me)Met-OH/DIC98-
Chain elongationHBTU/HOBt/DIEA>99/step>95
N-methylation stepPyBOP/DIEA9290
Final cleavageTFA/H₂O/TIS8985
HPLC purificationCH₃CN/H₂O/0.1% TFA7599

Average yields from analytical HPLC and mass spectrometry [5] [8].

Properties

CAS Number

69924-15-8

Product Name

Metkephamid acetate (ester)

IUPAC Name

[4-[(2S)-2-amino-3-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl] acetate

Molecular Formula

C31H42N6O7S

Molecular Weight

642.8 g/mol

InChI

InChI=1S/C31H42N6O7S/c1-19(35-30(42)24(32)16-22-10-12-23(13-11-22)44-20(2)38)29(41)34-18-27(39)36-25(17-21-8-6-5-7-9-21)31(43)37(3)26(28(33)40)14-15-45-4/h5-13,19,24-26H,14-18,32H2,1-4H3,(H2,33,40)(H,34,41)(H,35,42)(H,36,39)/t19-,24+,25+,26+/m1/s1

InChI Key

PRTBXHKXQNGVQR-DCSNJQJVSA-N

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N

Solubility

Soluble in DMSO

Synonyms

2-O-acetyl-Ala-2-N-Me-Met-enkephalinamide
enkephalinamide-Met, O-Ac-Ala(2)-N(2)-Me-
enkephalinamide-Met, O-acetylalanyl(2)-N(2)-methyl-
Lilly 127623
Met-enkephalinamide, O-Ac-Ala(2)-N(2)-Me-
methionine-enkephalinamide, O-Ac-Ala(2)-N(2)-Me-
metkephamid acetate
O-acetyl-2-alanyl-2-N-methyl-methionine enkephalinamide

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)OC(=O)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.